![molecular formula C8H4ClF3N2 B2850885 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 189116-20-9](/img/structure/B2850885.png)

6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

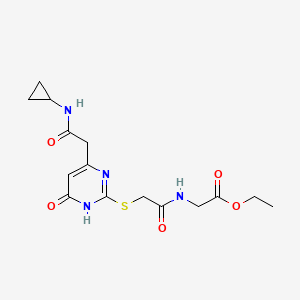

“6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine” is a type of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . A facile, convenient, environmentally benign, and one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and in-situ generated phenacyl bromides under microwave irradiation in polyethylene glycol (PEG-400) and water (1:2) has been developed .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products .Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antiviral and Antibacterial Properties

This compound is part of the imidazo[1,2-a]pyridine class, which has been identified for its diverse bioactivity. It exhibits promising antiviral and antibacterial properties , making it a valuable scaffold for developing new therapeutic agents. Its structural similarity to commercial drugs like Zolpidem, a sedative, and Alpidem, an anxiolytic, underscores its potential in drug design .

Organic Synthesis: Catalyst-Free Methods

In organic synthesis, there’s a growing interest in developing environmentally benign methods. A solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation has been reported, offering a clean, high-yielding, and simple workup process . This method aligns with the principles of green chemistry, emphasizing the reduction of hazardous substances in the synthesis of chemical products.

Material Science: Structural Applications

The structural character of imidazo[1,2-a]pyridines makes them useful in material science. Their fused bicyclic heterocycle structure is recognized as a “drug prejudice” scaffold due to its wide range of applications, not only in medicinal chemistry but also in material science for its unique properties .

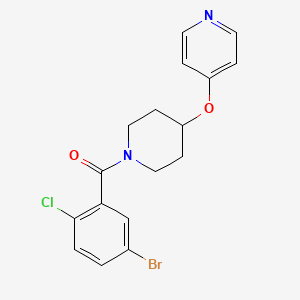

Pharmacology: GLP-1 Receptor Activation

A derivative of this compound has been identified as a potential activator of the glucagon-like peptide 1 receptor (GLP-1R). It has shown effects in increasing GLP-1 secretion, thereby enhancing glucose responsiveness in both in vitro and pharmacological analyses . This application is particularly relevant in the context of diabetes treatment.

Antitumor Activities

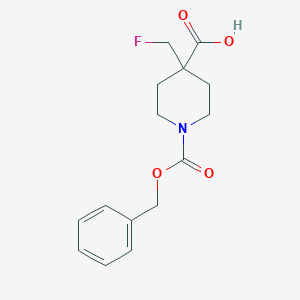

Imidazo[1,2-a]pyridines, including derivatives of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine, have been studied for their antitumor activities. They are considered important scaffolds in the development of new antitumor agents due to their biological activity .

Synthesis of Heterocyclic Compounds

The compound is also instrumental in the synthesis of various heterocyclic compounds. Microwave-assisted organic reactions using dry media have attracted interest for their simplicity, greater selectivity, and rapid synthesis capabilities .

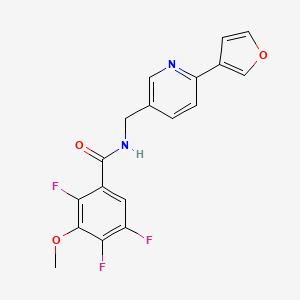

Cyclin-Dependent Kinase (CDK) Inhibitors

Imidazo[1,2-a]pyridines have been described as CDK inhibitors, which are crucial in the regulation of cell cycle progression. This application is significant in cancer research, where controlling the cell cycle can be a strategy to inhibit the growth of cancer cells .

Calcium Channel Blockers and GABA A Receptor Modulators

Lastly, this class of compounds has been used as calcium channel blockers and GABA A receptor modulators. These applications are important in the development of treatments for various neurological disorders, including epilepsy and anxiety .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2/c9-5-1-2-7-13-6(8(10,11)12)4-14(7)3-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZYRLQVLCUDQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-6-fluoro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2850803.png)

![N-(2-pyridin-2-ylethyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2850807.png)

![1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(dimethylsulfamoyl)-N-methylazetidin-3-amine](/img/structure/B2850809.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2850814.png)

![1,3-dimethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2850818.png)

![(1R,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-amine;hydrochloride](/img/structure/B2850824.png)